molecular formula C10H7FO B8350949 4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one

4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one

Cat. No. B8350949
M. Wt: 162.16 g/mol
InChI Key: MHCDSONQCGMUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

IUPAC Name

4-fluoro-2-methylidene-3H-inden-1-one

InChI

InChI=1S/C10H7FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4H,1,5H2

InChI Key

MHCDSONQCGMUFE-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1000 mL round bottle flask were charged 4-fluoro-2,3-dihydro-1H-inden-1-one (249a) (5.04 g, 33.6 mmol), paraformaldehyde (10.08 g, 336 mmol), phenylboronic acid (4.92 g, 40.3 mmol) followed by toluene (235 mL), to the suspension was added TFA 2.6 mL, 33.6 mmol), and the resulting suspension was refluxed for 4 hrs, which resulted a clear yellowish solution. The solution was cooled to room temperature, and the pH was adjusted to 7-8 by adding saturated NaHCO3. After extracting with ethyl acetate, the organic layers were combined, and evaporated. The residue was purified by flash chromatography (0 to 30% EtOAc/Hexane) to give 4-fluoro-2-methylene-2,3-dihydro-1H-inden-1-one (249b) (3.91 g, 72%). LC-MS tR=1.49 min in 3 min chromatography, MS (ESI) m/z 163 [M+H]+
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Four

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